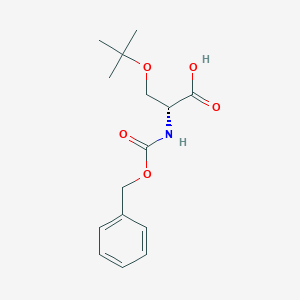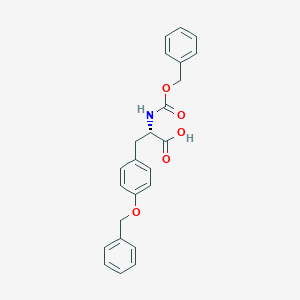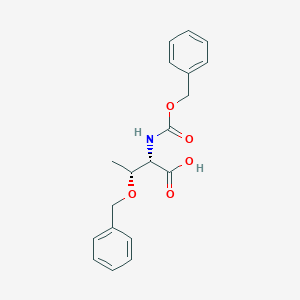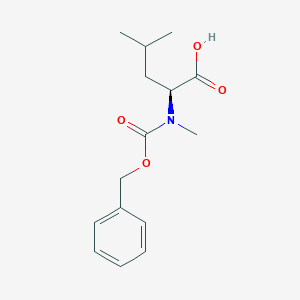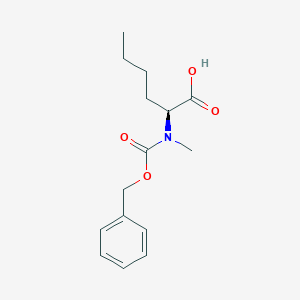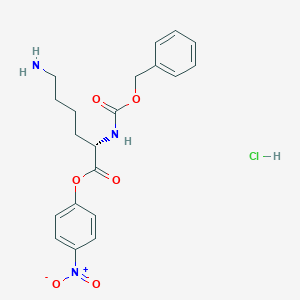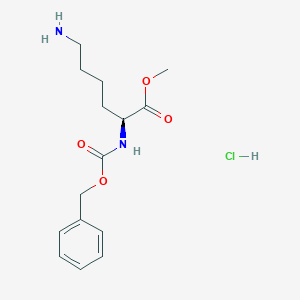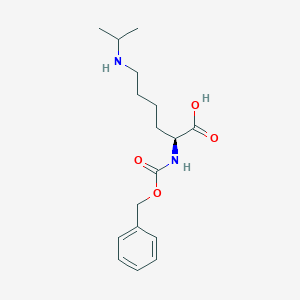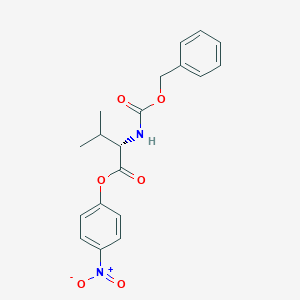
Z-Met-OH
Overview
Description
Z-Met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Z-Met-OH, also known as N-CBZ-L-METHIONINE, is a derivative of the essential amino acid methionine . The primary targets of this compound are likely to be enzymes and proteins that interact with methionine in various biochemical pathways .
Mode of Action
Methionine plays a crucial role in protein synthesis as the initiator amino acid . During translation, methionine binds to the start codon of the mRNA on the ribosome, initiating protein synthesis . This compound may interact with its targets in a similar way, potentially influencing protein synthesis.
Biochemical Pathways
This compound is likely to be involved in the same biochemical pathways as methionine. Methionine is a key component of the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . This compound, as a methionine derivative, may also play a role in these pathways.
Pharmacokinetics
Methionine, the parent compound, is known to be absorbed in the small intestine and transported to the liver, where it is metabolized this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
Given its similarity to methionine, it may influence protein synthesis and other methionine-dependent processes . This could potentially affect cell growth and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . For instance, certain heavy metals can interact with sulfur-containing compounds like methionine and its derivatives, potentially affecting their stability and function .
Biochemical Analysis
Biochemical Properties
N-CBZ-L-METHIONINE is involved in the biosynthesis of methionine through two alternative pathways: one involving transsulfuration (mediated by metB and metC) and the other involving direct sulthydrylation (mediated by metY) . It interacts with enzymes such as MetB (cystathionine gamma-synthase) and MetY (O-acetylhomoserine sulfhydrylase), influencing their activity and the overall biochemical reaction .
Cellular Effects
The effects of N-CBZ-L-METHIONINE on cellular processes are complex and multifaceted. It influences cell function by interacting with various enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-CBZ-L-METHIONINE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is closely tied to its role in methionine biosynthesis .
Metabolic Pathways
N-CBZ-L-METHIONINE is involved in the metabolic pathways of methionine biosynthesis . It interacts with enzymes such as MetB and MetY, influencing the metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Met-OH can be synthesized through the protection of the amino group of L-methionine with a benzyloxycarbonyl group. The typical synthetic route involves the reaction of L-methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine side chain, forming methionine sulfoxide.
Reduction: The compound can be reduced back to methionine from methionine sulfoxide using reducing agents like dithiothreitol (DTT) or methionine sulfoxide reductases (Msrs).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or hypochlorite (ClO⁻) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or methionine sulfoxide reductases (Msrs) are used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Met-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, allowing for the incorporation of methionine residues in peptides and proteins.
Biology: this compound is used in studies involving protein synthesis and modification, particularly in the investigation of methionine’s role in biological systems.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents
Comparison with Similar Compounds
N-Carbobenzyloxy-L-alanine (Z-Ala-OH): Similar to Z-Met-OH but with alanine instead of methionine.
N-Carbobenzyloxy-L-phenylalanine (Z-Phe-OH): Contains phenylalanine instead of methionine.
N-Carbobenzyloxy-L-lysine (Z-Lys-OH): Contains lysine instead of methionine.
Comparison: this compound is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical properties such as susceptibility to oxidation. This makes this compound particularly useful in studies involving oxidative stress and redox biology. Other similar compounds like Z-Ala-OH, Z-Phe-OH, and Z-Lys-OH lack the sulfur atom and therefore do not exhibit the same reactivity towards oxidation .
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306173 | |
| Record name | Benzyloxycarbonyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-62-1 | |
| Record name | Benzyloxycarbonyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(benzyloxycarbonyl)-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

